3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole ring, the formation of the piperidine ring, and the formation of the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione moiety. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of multiple aromatic rings suggests that the compound could have a planar structure. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyridine ring could undergo electrophilic substitution reactions, while the isoxazole ring could undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of multiple aromatic rings could contribute to the compound’s solubility in organic solvents .Scientific Research Applications
Antiviral and Cytotoxic Applications
A study by El-Subbagh et al. (2000) on the synthesis and biological evaluation of certain α, β-unsaturated ketones and their corresponding fused pyridines, including pyrido[4,3-d]pyrimidines, showed that compounds exhibited activity against herpes simplex virus-1 (HSV-1) and moderate activity against human immunodeficiency virus-1 (HIV-1). Additionally, some compounds demonstrated broad-spectrum antitumor activity, with particular selectivity toward leukemia cell lines (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).
Synthetic Utility in Heterocyclic Chemistry
Research on the synthesis of isoxazolo-[5,4-d]pyrimidine-4,6(5H,7H)-diones by Bamoharram et al. (2010) highlighted the use of ethyl 5-amino-3-methyl-4-isoxazole carboxylate with aryl isocyanates in the presence of Keggin heteropolyacid as a catalyst. This study underscores the compound's role in facilitating the synthesis of heterocycles at room temperature in a one-pot process, yielding good outcomes (Bamoharram, Roshani, Heravi, Mahdavi, Javid, & Emampour, 2010).
Exploratory Chemistry for Novel Derivatives
Metwally and Deeb (2018) utilized 3-aminopyrazolo[4,3-c]pyridine-4,6-dione as a precursor for creating novel pyrazolo[4,5,1-ij][1,6]naphthyridines and pyrido[4’,3’:3,4]pyrazolo[1,5-a]pyrimidines. This study highlights the chemical versatility and potential for generating diverse heterocyclic compounds for further biological evaluation (Metwally & Deeb, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4/c28-19-15-4-2-8-23-18(15)24-21(30)27(19)14-5-9-26(10-6-14)20(29)16-11-17(31-25-16)13-3-1-7-22-12-13/h1-4,7-8,11-12,14H,5-6,9-10H2,(H,23,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNCZXOVWXJPEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=NOC(=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.